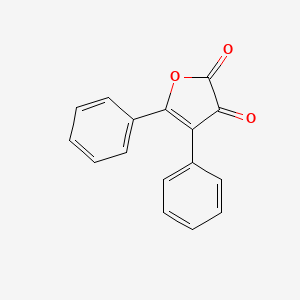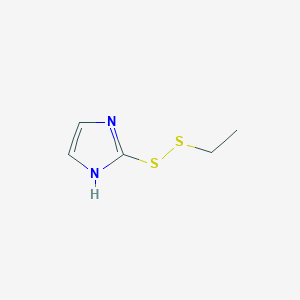![molecular formula C13H9N5O3 B14281811 7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one CAS No. 130288-52-7](/img/structure/B14281811.png)
7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one is a complex organic compound with a unique structure that combines a quinoline moiety with a hydrazinylidene and a pyrimidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one typically involves multi-step organic reactions. One common route includes the condensation of 4-hydroxy-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde with 8-hydroxyquinoline in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-6-ribosylamino-4(3H)pyrimidinone 5’-triphosphate: A ribose 5-triphosphate compound with a similar pyrimidinone structure.
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate: Another compound with a pyrimidinone moiety.
Uniqueness
7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one is unique due to its combination of a quinoline ring with a hydrazinylidene and pyrimidinone group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
130288-52-7 |
|---|---|
Molecular Formula |
C13H9N5O3 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
4-hydroxy-2-[(8-hydroxyquinolin-7-yl)diazenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H9N5O3/c19-9-6-10(20)16-13(15-9)18-17-8-4-3-7-2-1-5-14-11(7)12(8)21/h1-6,21H,(H2,15,16,19,20) |
InChI Key |
SZNYMTMVVFBKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N=NC3=NC(=CC(=O)N3)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)






![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

